REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5](OC)([O:8][CH3:9])[O:6][CH3:7].C[O-].[Na+]>>[CH3:7][O:6][Si:5]1([O:8][CH3:9])[CH2:4][CH2:3][CH2:2][NH:1]1 |f:1.2|
|
Name
|
|
Quantity
|
113.5 g
|
Type
|
reactant
|
Smiles
|
NCCC[Si](OC)(OC)OC
|
Name
|
Sodium methoxide
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC[Si](OC)(OC)OC
|
Name
|
cyclosilazane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 90° C. to 98° C. for 6 hours at 4-8 mm Hg
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
while slowly removing distillate
|
Type
|
CUSTOM
|
Details
|
was not formed
|
Type
|
CUSTOM
|
Details
|
was formed
|
Name
|
|
Type
|
|
Smiles
|
CO[Si]1(NCCC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |